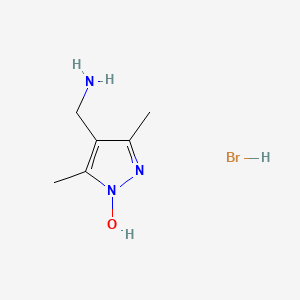
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyrazole ring, along with two methyl groups and a hydroxyl group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a methyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of 4-(Formylmethyl)-3,5-dimethyl-1H-pyrazol-1-ol.
Reduction: Formation of 4-(Methyl)-3,5-dimethyl-1H-pyrazol-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
科学的研究の応用
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)catechol hydrobromide: Similar in structure but with a catechol ring instead of a pyrazole ring.
Pyrrolidine derivatives: Contain a five-membered nitrogen-containing ring similar to pyrazoles but differ in their chemical properties and biological activities.
Uniqueness
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.
特性
分子式 |
C6H12BrN3O |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
(1-hydroxy-3,5-dimethylpyrazol-4-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C6H11N3O.BrH/c1-4-6(3-7)5(2)9(10)8-4;/h10H,3,7H2,1-2H3;1H |
InChIキー |
WCPCGXTVEXNFOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1O)C)CN.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)





![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)



![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)
